2,5-Dimethylfuran-3-carbaldehyde
Overview
Description
2,5-Dimethylfuran-3-carbaldehyde is an organic compound with the molecular formula C7H8O2. It is a derivative of furan, characterized by the presence of two methyl groups at positions 2 and 5, and an aldehyde group at position 3 on the furan ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It’s worth noting that furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
It’s known that furan derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Result of Action
A study has shown that a compound containing a 2,5-dimethylfuran-3-carbaldehyde moiety exhibited fluorescence under uv light due to intramolecular charge transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylfuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylfuran using oxidizing agents such as selenium dioxide or manganese dioxide. The reaction typically occurs under mild conditions, with the furan derivative being treated with the oxidizing agent in an appropriate solvent like acetic acid or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of biorefineries to convert biomass-derived furfural into 2,5-dimethylfuran, followed by selective oxidation, is a sustainable approach gaining traction in the industry .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed:
Oxidation: 2,5-Dimethylfuran-3-carboxylic acid.
Reduction: 2,5-Dimethylfuran-3-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,5-Dimethylfuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways.
Comparison with Similar Compounds
2,5-Dimethylfuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Furfural: Contains an aldehyde group but lacks the methyl substitutions, leading to different reactivity and applications.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group, offering different chemical properties and uses.
Uniqueness: 2,5-Dimethylfuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and industrial applications. Its ability to undergo diverse chemical reactions while maintaining stability under various conditions sets it apart from other furan derivatives .
Properties
IUPAC Name |
2,5-dimethylfuran-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMWBHRVGAHGNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54583-69-6 | |
Record name | 2,5-dimethylfuran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.